4-(Prop-2-en-1-yl)piperidin-4-ol

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers requiring a C4-geminal-substituted piperidine scaffold for neurological target libraries face limited supply. 4-(Prop-2-en-1-yl)piperidin-4-ol (CAS 695209-36-0) uniquely offers a tertiary alcohol and allyl handle in one rigid framework. This building block enables sequential N-alkylation, alkene metathesis, and click chemistry for diversity-oriented synthesis. Supplied at 95% purity with reliable stock and global shipping, it avoids the positional isomer pitfalls of N-allyl-4-piperidinol, ensuring correct architecture for receptor binding studies.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 695209-36-0
Cat. No. B2622856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-2-en-1-yl)piperidin-4-ol
CAS695209-36-0
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC=CCC1(CCNCC1)O
InChIInChI=1S/C8H15NO/c1-2-3-8(10)4-6-9-7-5-8/h2,9-10H,1,3-7H2
InChIKeyBYWHWKOPJSTPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Prop-2-en-1-yl)piperidin-4-ol: Chemical Overview


4-(Prop-2-en-1-yl)piperidin-4-ol (CAS 695209-36-0), also known as 4-allylpiperidin-4-ol, is a piperidine derivative with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It features a six-membered piperidine ring with a hydroxyl group (-OH) and an allyl group (-CH₂CH=CH₂) both substituted at the 4-position, creating a tertiary alcohol center . This compound is primarily supplied as a free base or hydrochloride salt with a typical purity specification of 95% and is recommended for long-term storage in a cool, dry place .

4-(Prop-2-en-1-yl)piperidin-4-ol: Structural Specificity


Substituting 4-(prop-2-en-1-yl)piperidin-4-ol with a generic piperidin-4-ol or an N-substituted analog is not scientifically valid due to fundamental differences in molecular architecture and reactivity. The target compound possesses a unique geminal substitution pattern at the C4 position, featuring both a hydroxyl and an allyl group on the same carbon, which creates a tertiary alcohol center . In contrast, common comparators such as N-allyl-4-piperidinol (CAS 79508-92-2) place the allyl group on the nitrogen atom, resulting in a secondary alcohol with a basic tertiary amine . This positional isomerism leads to distinct chemical reactivity, steric environment, and biological target engagement, as evidenced by structure-activity relationship studies on piperidin-4-ol derivatives where substitution position critically influences receptor binding and enzyme inhibition profiles [1]. Consequently, procurement decisions must be based on the specific CAS number to ensure the intended synthetic or biological outcome.

4-(Prop-2-en-1-yl)piperidin-4-ol vs. Structural Analogs


Positional Isomerism: C4-Geminal vs. N-Allyl Substitution

4-(Prop-2-en-1-yl)piperidin-4-ol (CAS 695209-36-0) is a positional isomer of N-allyl-4-piperidinol (CAS 79508-92-2). The target compound features both the hydroxyl and allyl groups on the same C4 carbon, creating a sterically hindered tertiary alcohol center with a secondary amine in the ring . In contrast, the N-allyl analog has the allyl group on the nitrogen, resulting in a tertiary amine and a secondary alcohol . This fundamental structural difference alters hydrogen-bonding capacity, nucleophilicity, and conformational flexibility, directly impacting its utility as a synthetic intermediate and its potential biological interactions [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Synthetic Versatility via C4-Allyl Group

The presence of an allyl group at the C4 position of the piperidine ring provides a versatile handle for further chemical transformations, including cross-coupling reactions, hydroboration, epoxidation, and olefin metathesis . This reactivity profile is distinct from that of N-allyl analogs, where the allyl group is attached to the nitrogen and may undergo different reaction pathways or require protection/deprotection strategies . The geminal hydroxyl group further enhances synthetic utility by enabling esterification, etherification, or oxidation to a ketone, offering a unique combination of functional groups on a single carbon center that is not present in simpler piperidin-4-ol derivatives .

Organic Synthesis Drug Discovery Click Chemistry

Neuroactive Compound Synthesis: A Key Intermediate

4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride has been identified as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders . Preclinical models suggest potential applications in treating anxiety, epilepsy, and neuropathic pain . While direct comparative biological data for the compound itself are limited in the public domain, its use as a key building block in these therapeutic areas differentiates it from generic piperidin-4-ol derivatives that lack the allyl functionality required for specific target engagement .

Neuropharmacology Drug Development Medicinal Chemistry

4-(Prop-2-en-1-yl)piperidin-4-ol Applications


CNS Drug Candidate Synthesis

This compound serves as a privileged scaffold for constructing molecules aimed at neurological targets such as GABAA and NMDA receptors . The C4-geminal substitution pattern provides a rigid, three-dimensional framework that can be exploited to optimize ligand-receptor interactions, while the allyl group offers a site for late-stage functionalization to modulate pharmacokinetic properties [1].

Complex Heterocycle Synthesis

The combination of a secondary amine, a tertiary alcohol, and a terminal alkene in a single molecule makes it a valuable building block for diversity-oriented synthesis . It can undergo sequential transformations, such as N-alkylation followed by alkene metathesis or hydroxyl-directed epoxidation, to generate structurally diverse compound libraries for high-throughput screening .

Bioconjugates and Chemical Probes

The allyl group can be functionalized via thiol-ene click chemistry or other bioorthogonal reactions to attach fluorescent tags, affinity handles, or targeting moieties . This enables the creation of chemical probes for studying biological systems, particularly in the context of neurological research where piperidine-based scaffolds are prevalent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Prop-2-en-1-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.